molecular formula C8H4Br2ClFO B1449953 4'-Bromo-2'-chloro-5'-fluorophenacyl bromide CAS No. 1804382-40-8

4'-Bromo-2'-chloro-5'-fluorophenacyl bromide

Cat. No.: B1449953
CAS No.: 1804382-40-8
M. Wt: 330.37 g/mol
InChI Key: GWGIHGZILRXSDM-UHFFFAOYSA-N
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Description

4’-Bromo-2’-chloro-5’-fluorophenacyl bromide is an organic compound that belongs to the class of phenacyl bromides. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl group. It is widely used in organic synthesis due to its reactivity and versatility as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-chloro-5’-fluorophenacyl bromide typically involves the bromination of 4’-Bromo-2’-chloro-5’-fluoroacetophenone. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide in the presence of a solvent like acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2’-chloro-5’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the desired product with high purity.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-chloro-5’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the phenacyl group enhances its electrophilicity, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorophenacyl bromide
  • 4-Fluorophenacyl bromide
  • 2-Bromo-4’-fluoroacetophenone

Uniqueness

4’-Bromo-2’-chloro-5’-fluorophenacyl bromide is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenacyl group. This unique combination of halogens imparts distinct reactivity and properties to the compound, making it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-7(12)5(10)2-6(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGIHGZILRXSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211272
Record name Ethanone, 2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804382-40-8
Record name Ethanone, 2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804382-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Bromo-2'-chloro-5'-fluorophenacyl bromide
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4'-Bromo-2'-chloro-5'-fluorophenacyl bromide
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4'-Bromo-2'-chloro-5'-fluorophenacyl bromide
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4'-Bromo-2'-chloro-5'-fluorophenacyl bromide
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4'-Bromo-2'-chloro-5'-fluorophenacyl bromide
Reactant of Route 6
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4'-Bromo-2'-chloro-5'-fluorophenacyl bromide

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